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Compound of Interest

Compound Name: Tajixanthone

Cat. No.: B12428620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Tajixanthone, a prenylated xanthone derivative. The information presented herein is intended

to support research and development activities by offering detailed spectroscopic data and the

methodologies used for their acquisition.

Introduction
Tajixanthone is a natural product isolated from fungi, notably from species such as Aspergillus

stellatus (formerly Aspergillus variecolor).[1] Like other xanthones, it possesses a dibenzo-γ-

pyrone scaffold, which is of significant interest to the scientific community due to the diverse

biological activities exhibited by this class of compounds. A thorough understanding of the

spectroscopic properties of Tajixanthone is fundamental for its identification, characterization,

and further investigation in drug discovery and development.

Spectroscopic Data
This section summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data for Tajixanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables present the reported ¹³C NMR data for Tajixanthone. At
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present, specific ¹H NMR data for Tajixanthone is not readily available in the public domain.

Table 1: ¹³C NMR Spectroscopic Data for Tajixanthone
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Carbon No. Chemical Shift (δ) in ppm

1 161.4

2 107.5

3 164.2

4 97.4

4a 156.9

5 92.5

6 155.2

7 103.4

8 142.0

8a 108.5

9 181.1

9a 102.5

10 11.9

11 21.6

12 122.1

13 131.7

14 25.7

15 17.8

16 65.2

17 115.8

18 145.4

19 25.7

20 17.8
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OMe 55.6

Data obtained from the complete assignment of the ¹³C NMR spectrum of Tajixanthone.[2]

Infrared (IR) Spectroscopy
Specific IR spectroscopic data for Tajixanthone is not detailed in available literature. However,

based on the known structure of Tajixanthone and general IR absorption frequencies for

xanthones, the following characteristic absorption bands can be expected.

Table 2: Expected Infrared (IR) Absorption Bands for Tajixanthone

Functional Group Expected Absorption Range (cm⁻¹)

O-H (phenolic) 3600 - 3200 (broad)

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C=O (conjugated ketone) 1650 - 1630

C=C (aromatic) 1600 - 1450

C-O-C (ether) 1260 - 1000

C-O (phenolic) 1260 - 1180

Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed UV-Vis spectroscopic data for Tajixanthone is not readily available. Xanthones

typically exhibit several absorption bands in the UV-Vis region. For reference, the UV-Vis

spectra of many xanthone derivatives show characteristic absorption maxima.

Table 3: Typical Ultraviolet-Visible (UV-Vis) Absorption Maxima for Xanthones
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Wavelength (λmax) in nm

~240-260

~310-330

~350-400

These are general ranges and the exact λmax values for Tajixanthone may vary depending on

the solvent and substitution pattern.

Experimental Protocols
This section outlines the general experimental methodologies for the spectroscopic analysis of

xanthones, which are applicable for obtaining the data presented above.

NMR Spectroscopy
Sample Preparation: A standard protocol involves dissolving 5-25 mg of the purified

Tajixanthone in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

acetone-d₆, or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.

¹³C NMR Acquisition: The ¹³C NMR spectrum of Tajixanthone was assigned by Holker et al.

(1974) through biosynthetic labeling studies using [1-¹³C]- and [2-¹³C]-acetate precursors.[2]

This allowed for the unambiguous assignment of all carbon signals. Standard acquisition

parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio,

with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like Tajixanthone, the KBr (potassium bromide)

pellet method is commonly employed. A small amount of the sample is finely ground with

spectroscopic grade KBr and then pressed into a thin, transparent disc.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the KBr pellet is recorded first and automatically subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of Tajixanthone is prepared in a suitable UV-

transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure that

the absorbance values fall within the linear range of the instrument (typically below 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-600

nm. A baseline correction is performed using a cuvette containing only the solvent. The

wavelengths of maximum absorbance (λmax) are then identified from the spectrum.

Biosynthetic Pathway of Tajixanthone
The biosynthesis of Tajixanthone has been shown to proceed via the polyketide pathway, with

chrysophanol anthrone as a key intermediate. The xanthone ring is formed through the ring

scission of this anthrone precursor.[2] The following diagram illustrates the logical relationship

in the proposed biosynthetic pathway.
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Biosynthetic Pathway of Tajixanthone
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Caption: Proposed biosynthetic pathway of Tajixanthone.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of

Tajixanthone. While the ¹³C NMR data is well-established, further research is required to fully

characterize the ¹H NMR, IR, and UV-Vis spectroscopic properties of this natural product. The

provided experimental protocols offer a standardized approach for obtaining this data, which

will be invaluable for future studies on Tajixanthone and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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